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molecular formula C16H22N2O B8621523 2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline

2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline

Cat. No. B8621523
M. Wt: 258.36 g/mol
InChI Key: UHLYNFJBXXJWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885302

Procedure details

4 g (10.5 mmol) of 1-methyl-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium iodide and 0.4 g of platinum oxide are introduced into 250 ml of methanol, and the mixture is subjected to hydrogenation for 12 h under a pressure of approximately 0.41 MPa. The catalyst is filtered off, the solvent evaporated off and the residue neutralized, and an oil is obtained which crystallizes and which is used without further treatment in the following stage.
Name
1-methyl-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium iodide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]2[CH2:20][CH2:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12]2)=[O:10])=[CH:5][CH:4]=1>[Pt]=O.CO>[CH3:2][N:3]1[CH2:4][CH2:5][CH:6]([C:9]([N:11]2[CH2:20][CH2:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12]2)=[O:10])[CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
1-methyl-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium iodide
Quantity
4 g
Type
reactant
Smiles
[I-].C[N+]1=CC=C(C=C1)C(=O)N1CC2=CC=CC=C2CC1
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
the residue neutralized, and an oil is obtained which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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